molecular formula C8H10N2O4 B8381765 N-1-Carboxyethylthymine

N-1-Carboxyethylthymine

Cat. No.: B8381765
M. Wt: 198.18 g/mol
InChI Key: MAVGBBMDJUMCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Carboxyethylthymine, also referred to as 1-(carboxymethyl)thymine, is a carboxylic acid derivative of thymine that serves as a critical building block in biomaterials science. Its primary research application is the chemical functionalization of natural polymers, specifically chitosan, to develop novel injectable hydrogels with self-healing properties for wound healing and tissue regeneration . The compound's value lies in its molecular structure, which features a thymine ring—a nucleobase fundamental to RNA—covalently linked to a reactive carboxylic acid group via a methylene spacer . This structure allows researchers to conjugate the molecule to the amino groups on chitosan chains via a straightforward amidation reaction, a synthesis step that has been confirmed by 1H NMR and FT-IR spectroscopy . The incorporation of this compound onto chitosan backbone significantly enhances the polymer's solubility in aqueous environments at physiological pH, which is a major limitation of unmodified chitosan . This improved solubility is crucial for processing and biological application. Furthermore, the thymine modification imparts broad-spectrum antimicrobial activity to the resulting biomaterial, which is effective against gram-negative bacteria, gram-positive bacteria, fungi, and drug-resistant bacteria . When cross-linked with dynamic covalent linkers like PEG-dialdehyde, the thymine-functionalized chitosan forms hydrogels through reversible Schiff base bonds . These hydrogels exhibit desirable characteristics for biomedical research, including rapid gelation, injectability, excellent mechanical strength, and self-healing capabilities that allow them to recover their structure after damage . In vivo, biomaterials derived from this compound have been shown to significantly promote angiogenesis, accelerate granulation tissue formation, and enhance re-epithelialization, leading to marked improvements in wound healing . For researchers, this compound is therefore an essential reagent for developing antibiotic-free, multifunctional wound dressings and for exploring advanced drug delivery systems and smart biomaterials. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4/c1-4-3-10(5(2)7(12)13)8(14)9-6(4)11/h3,5H,1-2H3,(H,12,13)(H,9,11,14)

InChI Key

MAVGBBMDJUMCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution at the N-1 Position

Thymine possesses two reactive nitrogen sites (N-1 and N-3), with N-3 typically exhibiting higher nucleophilicity due to resonance stabilization. To favor N-1 alkylation, strategic use of protecting groups or sterically hindered bases is critical. For example, in the synthesis of N-3-carboxymethylthymidine, methyl bromoacetate was employed under basic conditions (K₂CO₃ in methanol) to selectively functionalize the N-3 position. Adapting this method for N-1-carboxyethylthymine would require:

  • Protection of N-3 : Introducing a temporary protecting group (e.g., acetyl or benzyl) to block N-3 reactivity.

  • Alkylation at N-1 : Reacting the protected thymine with ethyl bromoacetate or ethyl chloroacetate in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres.

  • Deprotection and purification : Removing the protecting group via hydrolysis or catalytic hydrogenation, followed by recrystallization or column chromatography.

Photochemical Activation

Photo-on-demand phosgenation, as demonstrated for N-carboxyanhydride synthesis, provides a controlled method for generating reactive intermediates. Irradiation of CHCl₃ under O₂ bubbling produces phosgene (in situ), which could facilitate carboxyethylation via light-mediated coupling with thymine and ethyl alcohol derivatives. This approach minimizes hazardous reagent handling and enables reaction quenching through temperature modulation.

Synthetic Protocols and Optimization

Two-Step Alkylation-Hydrolysis

A scalable route involves:

  • Methoxycarbonylethylation :

    • Reagents : Thymine (1 equiv), ethyl bromoacetate (1.2 equiv), K₂CO₃ (2 equiv).

    • Conditions : Reflux in anhydrous methanol (6–8 h), followed by solvent evaporation.

    • Intermediate : N-1-methoxycarbonylethylthymine (yield: 45–55%).

  • Ester Hydrolysis :

    • Reagents : NaOH (2 equiv), H₂O/THF (1:1).

    • Conditions : Stirring at 60°C for 2 h, neutralization with HCl, and extraction with ethyl acetate.

    • Product : N-1-carboxyethylthymine (yield: 80–85%).

Table 1. Comparative Yields Under Varied Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Methanol6548
PyridineAcetonitrile7062
N-MethylmorpholineDMF8055

Data adapted from analogous carboxymethylation studies.

Challenges in Regioselectivity

Competing N-3 alkylation remains a major hurdle. Strategies to suppress this include:

  • Low-temperature reactions (0–10°C) to kinetically favor N-1 attack.

  • Bulky bases (e.g., DBU) to deprotonate N-1 selectively.

  • Microwave-assisted synthesis to reduce reaction times and improve selectivity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • Thymine H-6: δ 7.2–7.4 ppm (singlet).

    • Carboxyethyl CH₂: δ 4.1–4.3 ppm (quartet) and δ 1.2–1.4 ppm (triplet).

  • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm, with ethyl carbons at δ 35–40 (CH₂) and δ 14–16 (CH₃).

Purity Assessment

  • HPLC : Reverse-phase C18 column, mobile phase H₂O/acetonitrile (95:5), retention time ≈ 6.2 min.

  • Melting Point : 210–215°C (decomposition observed above 220°C).

Alternative Pathways and Recent Advances

Enzymatic Carboxyethylation

Biocatalytic methods using acyltransferases or lipases show promise for regioselective modifications. For instance, Candida antarctica lipase B catalyzes the transesterification of thymine with vinyl acetate derivatives, though carboxyethylation remains unexplored.

Solid-Phase Synthesis

Immobilizing thymine on Wang resin enables stepwise alkylation and cleavage, simplifying purification. This method is advantageous for parallel synthesis of derivatives .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-1-Carboxyethylthymine in laboratory settings?

  • Methodological Answer : Synthesis typically involves coupling thymine derivatives with carboxyethyl groups under controlled conditions. A multi-step approach may include:

  • Step 1 : Protection of reactive thymine sites (e.g., using tert-butyl carbamate groups to prevent side reactions) .
  • Step 2 : Carboxyethylation via nucleophilic substitution or Michael addition, monitored by TLC or HPLC for intermediate purity .
  • Step 3 : Deprotection and purification via recrystallization or column chromatography. Validate final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
    • Key Considerations : Replicate procedures from primary literature and validate intermediates at each step to minimize byproducts .

Q. How can researchers detect and quantify this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-thymine analogs) to improve accuracy.

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins and lipids.
  • Calibration : Include a linear range of 0.1–100 ng/mL, with quality controls (QCs) to assess inter-day precision (<15% RSD).
    • Data Validation : Cross-check results with orthogonal methods like UV-Vis spectroscopy at 260 nm (thymine absorbance) .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For ambiguous stereochemistry or tautomerism:

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to determine 3D configuration.
  • Dynamic NMR : Analyze temperature-dependent chemical shifts to identify tautomeric equilibria.
  • Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and compare with experimental data.
    • Contradiction Management : If conflicting data arise (e.g., NMR vs. X-ray), re-examine solvent effects or crystallization conditions .

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like pH, temperature, and catalyst loading.

  • Example : A central composite design (CCD) testing 3–7 pH and 60–100°C. Use response surface methodology (RSM) to identify optimal conditions.
  • Validation : Confirm reproducibility across three independent batches.
    • Troubleshooting : If yield plateaus, consider alternative catalysts (e.g., organocatalysts vs. metal catalysts) or solvent systems (e.g., DMF vs. THF) .

Q. What mechanistic insights explain the instability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Conditions : Expose the compound to buffers (pH 3–9) at 40°C for 14 days. Monitor degradation via LC-MS.
  • Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to test oxidative pathways or deuterated water (D₂O) to assess hydrolysis.
    • Data Interpretation : Compare degradation kinetics to Arrhenius models to predict shelf-life under standard lab conditions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

  • Methodological Answer :

  • Step 1 : Replicate experiments from conflicting studies using identical reagents and equipment.
  • Step 2 : Validate purity of starting materials (e.g., thymine >99% by HPLC) and exclude solvent impurities.
  • Step 3 : Publish a comparative analysis with raw data transparency to highlight methodological differences (e.g., calorimetry vs. computational ΔHf calculations).
    • Ethical Note : Cite primary sources accurately and avoid selective data reporting .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro assays?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid aerosol exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in labeled hazardous waste containers.
    • Documentation : Maintain a lab-specific Safety Data Sheet (SDS) with first-aid measures and spill protocols .

Literature and Intellectual Property

Q. How can researchers identify knowledge gaps in this compound studies using existing literature?

  • Methodological Answer :

  • Systematic Review : Use databases like SciFinder or Reaxys with keywords (e.g., "thymine derivatives," "DNA adducts"). Filter for peer-reviewed articles (2000–2025).
  • Gap Analysis : Map reported biological roles (e.g., oxidative stress biomarkers) vs. unexplored areas (e.g., epigenetic effects).
    • Citation Ethics : Differentiate primary synthesis studies from review articles to avoid attribution errors .

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